Hydridotetrakis(triphenylphosphine)rhodium(I)

Description

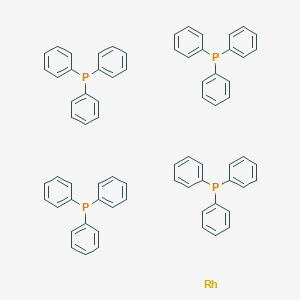

Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the chemical formula HRh[P(C₆H₅)₃]₄. This compound consists of a rhodium(I) center complexed with four triphenylphosphine ligands and one hydride. It is known for its idealized C₃v symmetry and is widely used as a homogeneous catalyst in hydrogenation and related reactions .

Properties

CAS No. |

18284-36-1 |

|---|---|

Molecular Formula |

C72H61P4Rh- |

Molecular Weight |

1153.1 g/mol |

IUPAC Name |

hydride;rhodium;triphenylphosphane |

InChI |

InChI=1S/4C18H15P.Rh.H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H;;/q;;;;;-1 |

InChI Key |

PIMKISHNFGFICW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

Canonical SMILES |

[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

Pictograms |

Irritant |

Synonyms |

Hydridotetrakis(triphenylphosphine)rhodium; Hydrogen tetrakis(triphenyl phosphine)rhodium; Hydrotetrakis(triphenylphosphine)rhodium; Tetrakis(triphenylphosphine)rhodium hydride; |

Origin of Product |

United States |

Preparation Methods

Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of a base, hydrogen gas, and additional triphenylphosphine. The reaction is as follows :

[ \text{RhCl(PPh₃)₃} + \text{H₂} + \text{KOH} + \text{PPh₃} \rightarrow \text{RhH(PPh₃)₄} + \text{H₂O} + \text{KCl} ]

This method involves the conversion of Wilkinson’s catalyst to Hydridotetrakis(triphenylphosphine)rhodium(I) under specific reaction conditions.

Chemical Reactions Analysis

Hydridotetrakis(triphenylphosphine)rhodium(I) primarily undergoes hydrogenation reactions. It acts as a catalyst in the hydrogenation of alkenes and hydrosilylation of alkynes . The compound facilitates the addition of hydrogen to unsaturated organic compounds, converting them into saturated ones. Common reagents used in these reactions include hydrogen gas and various alkenes or alkynes. The major products formed are the corresponding saturated hydrocarbons.

Scientific Research Applications

Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of applications in scientific research:

Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions

Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.

Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.

Mechanism of Action

The mechanism by which Hydridotetrakis(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms. The molecular targets include unsaturated organic compounds, and the pathways involve the activation of hydrogen gas and its subsequent addition to the substrate .

Comparison with Similar Compounds

Hydridotetrakis(triphenylphosphine)rhodium(I) can be compared with other rhodium-based catalysts such as:

Wilkinson’s Catalyst (chloridotris(triphenylphosphane)rhodium(I)): While both are used in hydrogenation reactions, Hydridotetrakis(triphenylphosphine)rhodium(I) is more specialized for certain reactions due to its unique structure.

Tris(triphenylphosphine)rhodium(I) chloride: This compound is also used in hydrogenation but has different reactivity and selectivity profiles

Hydridotetrakis(triphenylphosphine)rhodium(I) stands out due to its high efficiency and specific catalytic properties, making it a valuable tool in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.